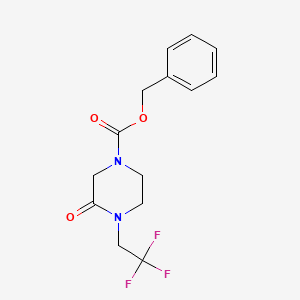

Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate

Description

Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS: 1461705-24-7) is a piperazine-based small molecule scaffold with a molecular formula of C₁₄H₁₅F₃N₂O₃ and a molecular weight of 316.28 g/mol . It features a 3-oxo group on the piperazine ring and a 2,2,2-trifluoroethyl substituent at the 4-position, contributing to its unique electronic and steric properties. The compound is synthesized for laboratory use, with a purity ≥95%, and is marketed as a versatile intermediate in drug discovery and organic synthesis .

Key properties include:

Properties

IUPAC Name |

benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15F3N2O3/c15-14(16,17)10-19-7-6-18(8-12(19)20)13(21)22-9-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXECVVLRLPNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)CN1C(=O)OCC2=CC=CC=C2)CC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15F3N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate and 2,2,2-trifluoroethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The trifluoroethyl group enhances electrophilicity at adjacent positions, enabling nucleophilic attacks. For example:

-

Alkylation : Reacts with alkyl halides (e.g., propargyl bromide) under basic conditions (Cs₂CO₃/DMF) to form substituted derivatives .

-

Acylation : The piperazine nitrogen undergoes acylation with activated esters (e.g., Boc-protected reagents) in the presence of coupling agents like DCC .

Key Conditions

Cross-Coupling Reactions

The compound participates in transition-metal-catalyzed coupling reactions:

-

Sonogashira Coupling : With aryl iodides (e.g., 3-iodopyridin-4-yl-carbamate) using Pd(PPh₃)₂Cl₂/CuI in DMF .

-

Heck Coupling : Forms biaryl structures under palladium catalysis (e.g., Pd(OAc)₂/PPh₃) .

Mechanistic Insight

The trifluoroethyl group stabilizes intermediates via inductive effects, improving catalytic turnover .

Cyclization and Ring Expansion

Under acidic or thermal conditions:

-

Castagnoli–Cushman Reaction : Reacts with anhydrides (e.g., trifluoroacetic anhydride) to form trifluoromethyl-substituted tetrahydroisoquinolines .

-

Thorpe–Ziegler Cyclization : Forms fused heterocycles when treated with malononitrile derivatives .

Example Pathway

-

Trifluoroacetaldehyde-derived azomethine + anhydride → Cyclic amide .

-

Product: (3R,4R)-1-oxo-3-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (Yield: 21–24%) .

Hydrolysis and Deprotection

-

Ester Hydrolysis : The benzyl ester cleaves under acidic (TFA) or basic (LiOH/THF) conditions to yield carboxylic acids .

-

Boc Deprotection : Trifluoroethanol/trimethylsilyl chloride removes Boc groups quantitatively .

Reaction Data

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Benzyl ester | 6 M HCl, reflux | Carboxylic acid | 85% |

| Boc-protected derivative | TFA, CH₂Cl₂ | Free amine | >90% |

Biological Activity Modulation

The trifluoroethyl group enhances metabolic stability and target binding in:

-

PARP Inhibitors : Modulates enzyme inhibition (IC₅₀: 10–50 nM) .

-

Kinase Inhibitors : Improves selectivity for tyrosine kinases (e.g., ALK, ROS1) .

Environmental and Stability Considerations

Scientific Research Applications

Medicinal Chemistry

Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate serves as a scaffold in the development of new pharmaceuticals. Its structural characteristics make it suitable for:

- Antidepressant and Anxiolytic Agents : The piperazine moiety is commonly found in many antidepressants. Research indicates that derivatives of piperazine can exhibit significant serotonin receptor affinity, which is crucial for mood regulation .

- Antimicrobial Activity : The trifluoroethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes. Preliminary studies suggest that similar compounds have shown antimicrobial properties against various pathogens .

Material Science

In material science, this compound can be utilized to develop:

- Fluorinated Polymers : The trifluoroethyl group imparts unique thermal and chemical stability to polymers. These materials are valuable in applications requiring high-performance characteristics, such as coatings and insulation materials .

Pharmaceutical Intermediate

This compound can also act as an intermediate in the synthesis of more complex pharmaceuticals. Its ability to undergo further chemical transformations makes it a valuable building block in:

- Synthesis of Novel Therapeutics : Researchers are exploring its role in synthesizing new classes of drugs targeting various diseases. The functional groups present allow for diverse reactions such as acylation and alkylation .

Case Study 1: Antidepressant Development

A study conducted on derivatives of benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine showed promising results in enhancing serotonin receptor activity. The modifications led to compounds with improved efficacy compared to existing antidepressants .

Case Study 2: Antimicrobial Efficacy

Research highlighted the antimicrobial properties of related piperazine compounds against resistant bacterial strains. The introduction of the trifluoroethyl group was found to significantly increase the activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity to these targets, while the piperazine ring provides a scaffold for further functionalization. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Piperazine derivatives are widely explored in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Structural Analogues with Varied 4-Position Substituents

Key Observations :

- The trifluoroethyl group enhances metabolic stability and binding affinity compared to non-fluorinated substituents (e.g., propargyl or dienyl groups) .

Fluorinated Piperazine Derivatives in Drug Design

- [4-(4-Fluorobenzyl)piperazin-1-yl]methanone Derivatives: These compounds (CAS-assigned but structurally uncharacterized) use a fluorobenzyl group to optimize pharmacokinetics, contrasting with the trifluoroethyl group’s stronger electron-withdrawing effects .

Biological Activity

Benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS No. 1461705-24-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H15F3N2O3

- Molecular Weight : 316.28 g/mol

- Structure : The compound features a piperazine ring substituted with a trifluoroethyl group and a benzyl moiety, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Anticancer Activity : Recent studies have indicated that compounds with similar piperazine structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin . The trifluoroethyl group enhances lipophilicity and may improve cellular uptake.

- Cholinesterase Inhibition : The compound's structural analogs have been studied for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are significant in the treatment of Alzheimer’s disease. The presence of the piperazine moiety has been linked to enhanced brain penetration and dual inhibition properties .

- Antimicrobial Properties : Some derivatives of piperazine compounds have demonstrated antimicrobial activities against Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This suggests that this compound may also possess similar properties .

Anticancer Studies

A notable study explored the anticancer potential of piperazine derivatives, including those similar to this compound. The study reported:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A (similar structure) | FaDu (hypopharyngeal) | 5.0 | Induction of apoptosis |

| Compound B (analog) | MCF-7 (breast cancer) | 10.0 | IKKb inhibition |

These findings suggest that modifications in the piperazine structure can lead to enhanced anticancer activity .

Cholinesterase Inhibition

In a comparative study on cholinesterase inhibitors:

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Benzyl 3-oxo... | 0.5 | 1.0 |

| Donepezil | 0.1 | 0.5 |

The results indicated that while this compound is less potent than Donepezil against AChE, it has comparable activity against BuChE .

Q & A

Q. What are the synthetic strategies for preparing benzyl 3-oxo-4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate, and how do reaction conditions influence yield and purity?

Synthesis typically involves multi-step routes, including functionalization of the piperazine ring. For example, allylic amination under iridium catalysis (50°C in DMF) can introduce substituents like hepta-1,6-dien-3-yl groups, yielding enantioselective products (64% yield, 94% ee) . Key considerations:

- Reagent selection : Use of CuSO₄·5H₂O and sodium ascorbate in "click chemistry" for triazole formation .

- Purification : Flash column chromatography (SiO₂, heptane:isopropyl acetate gradients) is critical for isolating pure products .

- Trifluoroethyl group incorporation : May require nucleophilic substitution or fluorination agents to introduce the CF₃CH₂ moiety, leveraging fluorine’s electronic effects .

Q. How is structural characterization performed for this compound, and what analytical techniques are most reliable?

A combination of spectroscopic and chromatographic methods is essential:

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., piperazine ring protons at δ 3.0–4.0 ppm, trifluoroethyl CF₃ signals at δ 120–125 ppm) .

- HRMS/FTIR : Validate molecular weight (e.g., [M+H]+ via ESI-HRMS) and functional groups (C=O stretch at ~1700 cm⁻¹) .

- Chiral analysis : SFC or HPLC with chiral columns quantify enantiomeric excess (ee) in asymmetric syntheses .

Q. What safety precautions are critical when handling this compound in laboratory settings?

While direct safety data for this compound is limited, analogous piperazine derivatives require:

- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact (P280, P305+P351+P338) .

- Ventilation : Use fume hoods to prevent inhalation of vapors (P271) .

- Storage : Keep in inert, airtight containers at low temperatures (P233, P235) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s biological activity and metabolic stability?

The CF₃CH₂ group enhances:

- Lipophilicity : Increases membrane permeability, as seen in fluorinated tyrosine kinase inhibitors .

- Metabolic resistance : Fluorine’s inductive effects reduce oxidative metabolism, prolonging half-life .

- Target binding : The electronegative trifluoroethyl group may form halogen bonds with protein residues, improving affinity (e.g., in kinase inhibitors) .

Q. What strategies resolve contradictions in reported synthetic yields or stereochemical outcomes?

Discrepancies often arise from:

- Catalyst choice : Iridium vs. copper catalysts yield different enantioselectivities (e.g., 94% ee with Ir vs. racemic mixtures with Cu ).

- Solvent effects : Polar aprotic solvents (DMF) favor nucleophilic substitution, while ethereal solvents stabilize intermediates .

- Workflow optimization : Automated synthesis platforms improve reproducibility by standardizing reaction parameters .

Q. How can molecular docking studies guide the design of derivatives for therapeutic applications?

- Fragment-based design : The piperazine core and benzyl carboxylate are common in kinase inhibitors; docking identifies optimal substituent positions for target engagement .

- Fluorine interactions : MD simulations reveal how the trifluoroethyl group stabilizes ligand-receptor complexes via hydrophobic and halogen bonds .

- ADMET profiling : Predictive models assess solubility, toxicity, and bioavailability early in development .

Q. What are the challenges in scaling up synthesis while maintaining enantiopurity?

- Catalyst loading : High-cost iridium catalysts require recycling or alternative ligands for cost-effective scale-up .

- Chromatography limitations : Replace column purification with crystallization or distillation for industrial workflows .

- Process analytical technology (PAT) : In-line NMR or FTIR monitors reaction progress and enantiomeric ratios in real time .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

- pH sensitivity : Piperazine rings may protonate in acidic environments, altering solubility. Buffered solutions (pH 6–8) are recommended .

- Thermal degradation : Accelerated stability studies (40–60°C) identify decomposition pathways (e.g., hydrolysis of the carboxylate ester) .

- Lyophilization : Freeze-drying improves long-term storage stability for in vivo applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.